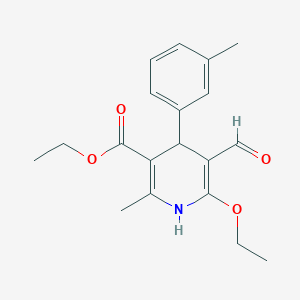

Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate

説明

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for diverse pharmacological activities, including calcium channel modulation. Its structure features:

- Ethoxy group at position 6, enhancing solubility.

- Formyl group at position 5, a reactive site for further functionalization.

- Methyl group at position 2 and 3-methylphenyl at position 4, influencing steric and electronic properties.

特性

IUPAC Name |

ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-5-23-18-15(11-21)17(14-9-7-8-12(3)10-14)16(13(4)20-18)19(22)24-6-2/h7-11,17,20H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMDKDGDEZPXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(C(=C(N1)C)C(=O)OCC)C2=CC=CC(=C2)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate typically involves multiple steps, starting with the formation of the dihydropyridine core. One common approach is the condensation of ethyl acetoacetate with 3-methylbenzaldehyde in the presence of a base, followed by cyclization and subsequent modifications to introduce the ethoxy and formyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction can lead to the formation of hydroxyl groups or other reduced derivatives.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate. For instance, derivatives of this class have shown significant activity against various pathogens. A study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research on Mannich bases, which include similar structures, has demonstrated their efficacy as cytotoxic agents against various cancer cell lines. These compounds operate through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation .

Organic Synthesis Applications

Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Cyclization Reactions : The compound can undergo cyclization to form more complex heterocyclic structures.

- Functional Group Transformations : It can be modified to introduce various functional groups, enhancing its utility in synthesizing diverse chemical entities.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study synthesized a series of derivatives based on ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate and evaluated their antimicrobial activity. The results showed that certain modifications significantly enhanced efficacy against resistant bacterial strains, demonstrating the compound's potential as a lead structure for drug development .

Case Study 2: Development of Anticancer Compounds

In another research effort, derivatives were synthesized and tested for anticancer activity against several human cancer cell lines. The findings indicated that specific modifications to the ethyl 6-ethoxy group improved cytotoxicity and selectivity towards cancer cells over normal cells .

作用機序

The mechanism by which Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological or chemical context in which it is used. For example, in medicinal applications, it may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its therapeutic effects.

類似化合物との比較

Research Implications and Gaps

- Biological Activity : While nitro-substituted analogs (7da, 8c) may exhibit redox-mediated activity, the target’s 3-methylphenyl group could favor receptor binding via hydrophobic interactions.

- Data Gaps: No direct data on the target’s synthesis yield, crystallinity, or bioactivity. Stereochemical purity and exact solubility parameters require experimental validation.

生物活性

Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate (commonly referred to as EEFM) is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological effects, and mechanisms of action associated with EEFM, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C19H23NO4

- CAS Number : CB41523904

Synthesis

EEFM can be synthesized through various methods involving dihydropyridine derivatives. The synthesis typically involves the reaction of ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl) with appropriate reagents under controlled conditions to yield the desired compound.

Antimicrobial Activity

EEFM has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for EEFM against these pathogens were found to be low, indicating potent antibacterial activity. For instance, one study reported MIC values as low as for certain derivatives related to EEFM .

Antioxidant Activity

Research indicates that EEFM possesses antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantified using various assays, showing promising results that support its use in formulations aimed at reducing oxidative damage.

Anti-inflammatory Effects

EEFM has also been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic effects in inflammatory conditions.

The biological activities of EEFM can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : EEFM may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Free Radical Scavenging : The structure of EEFM allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Gene Expression Modulation : Some studies indicate that EEFM may influence gene expression related to inflammation and apoptosis.

Study 1: Antimicrobial Evaluation

A detailed study evaluated the antimicrobial effects of EEFM against multiple strains of bacteria. The results showed that EEFM exhibited significant bactericidal activity with a notable reduction in colony-forming units (CFUs) after treatment .

| Bacterial Strain | MIC () | MBC () |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

Study 2: Antioxidant Activity Assessment

In another investigation, EEFM was subjected to DPPH and ABTS assays to measure its antioxidant capacity. The compound exhibited a significant reduction in absorbance, indicating strong free radical scavenging activity .

| Assay Type | IC50 () |

|---|---|

| DPPH | 15 |

| ABTS | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。